molecular formula C15H13N3O B12801035 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- CAS No. 16287-49-3

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)-

Cat. No.: B12801035
CAS No.: 16287-49-3
M. Wt: 251.28 g/mol
InChI Key: DJUGTRHSWGHYPG-UHFFFAOYSA-N
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Description

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- typically involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine. This reaction forms 2-chloro-3-(2-nitrobenzoylamino)pyridine, which is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine. The final step involves heating this intermediate to induce cyclization, resulting in the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or amino groups.

Scientific Research Applications

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain .

Comparison with Similar Compounds

Properties

CAS No.

16287-49-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

6-prop-2-enyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H13N3O/c1-2-10-18-13-8-4-3-7-12(13)17-14-11(15(18)19)6-5-9-16-14/h2-9H,1,10H2,(H,16,17)

InChI Key

DJUGTRHSWGHYPG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3

Origin of Product

United States

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